3-(Isobutanoy)phenylboronic acid pinacol ester
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Overview
Description
3-(Isobutanoy)phenylboronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in organic chemistry due to their stability and versatility in various chemical reactions .
Mechanism of Action
Target of Action
The primary target of 3-(Isobutanoy)phenylboronic acid pinacol ester is the formation of carbon-carbon (C-C) bonds in organic compounds . This compound, also known as a boronate ester, is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway results in the formation of new C-C bonds, which are crucial for the synthesis of a variety of cyclic and acyclic organic compounds .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water . The rate of hydrolysis, which can impact bioavailability, is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
The primary molecular effect of the compound’s action is the formation of new C-C bonds in organic compounds . This can lead to the synthesis of a variety of cyclic and acyclic organic compounds . On a cellular level, this can potentially lead to the creation of new therapeutic kinase and enzymatic inhibitors .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as pH. The rate of the reaction, which impacts the compound’s efficacy, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
The synthesis of 3-(Isobutanoy)phenylboronic acid pinacol ester typically involves the reaction of 3-(Isobutanoy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Industrial production methods may involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
3-(Isobutanoy)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenols or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or boronate.
Common Reagents and Conditions: Typical reagents include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Scientific Research Applications
3-(Isobutanoy)phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Isobutanoy)phenylboronic acid pinacol ester can be compared with other boronic esters such as:
Phenylboronic acid pinacol ester: Similar in structure but lacks the isobutanoy group, making it less sterically hindered and potentially more reactive in certain reactions.
Isopropylboronic acid pinacol ester: Contains an isopropyl group instead of an isobutanoy group, which may affect its reactivity and steric properties.
Isopropenylboronic acid pinacol ester: Contains an isopropenyl group, which introduces a double bond and alters its reactivity compared to the isobutanoy derivative.
The uniqueness of this compound lies in its specific steric and electronic properties conferred by the isobutanoy group, which can influence its reactivity and selectivity in various chemical reactions.
Properties
IUPAC Name |
2-methyl-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO3/c1-11(2)14(18)12-8-7-9-13(10-12)17-19-15(3,4)16(5,6)20-17/h7-11H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXYYVPWEIWRFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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